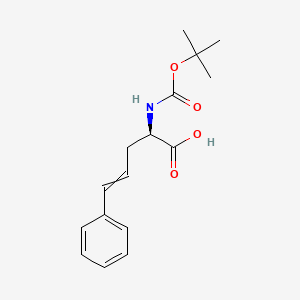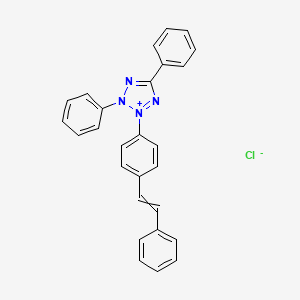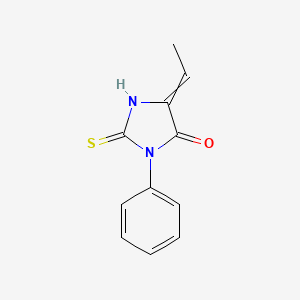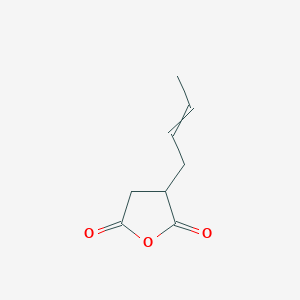
Crotylsuccinic anhydride
Overview
Description
Crotylsuccinic anhydride is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directing/Protecting Group in Purine Glycosylations : Tetramethylsuccinic anhydride, a variant of succinic anhydride, has been used to protect the exocyclic amine of 6-aminopurine derivatives. This approach facilitates glycosylations with high regiochemical control, particularly effective for 3-substituted purines (Arico et al., 2010).
Catalytic β-Lactone Carbonylation : Research demonstrates an alternate route to succinic anhydrides via β-lactone carbonylation, highlighting a method for continuous production of succinic anhydride. This method compares favorably to traditional homogeneous ion-pair catalysts, emphasizing the advantages of heterogeneous β-lactone carbonylation (Park et al., 2018).
Manufacture and Applications : Succinic anhydride is manufactured by liquid-phase catalytic hydrogenation of maleic anhydride and has a wide array of uses, including in bath preparations, detergents, cosmetics, pigments, and as reagents for pharmaceutical product synthesis. It's also significant in producing degradable polymers (Fumagalli, 2006).
Synthesis of γ-Lactam Library : Formal cycloaddition reactions between imines and cyclic anhydrides are starting points for diverse small molecule libraries. Substituted succinic anhydrides, including fluoro- and nitrophenylsuccinic anhydrides, facilitate the synthesis of γ-lactams, demonstrating the versatility of succinic anhydrides in synthetic chemistry (Tan et al., 2012).
Immobilizing (Bio-)Receptor Molecules : 3-(Triethoxysilyl)propylsuccinic anhydride has been used to immobilize (bio-)receptor molecules on glass surfaces. This method facilitates the functionalization of surfaces for biosensor systems (Gang et al., 2015).
Physicochemical Properties of Modified Starches : Octenyl succinic anhydride modified starches display useful properties like stabilizing, encapsulating, and rheological attributes due to their unique molecular structure. Understanding these features can lead to targeted macromolecular structures for specific applications (Sweedman et al., 2013).
Hydrolysis of Succinic Anhydrides : Research on the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride provides insights into the kinetic data of the reaction, useful for applications where the stability and reactivity of succinic anhydrides are crucial (Schramm & Rinderer, 2008).
Properties
IUPAC Name |
3-but-2-enyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZOWYCOUNUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8249327.png)
![tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B8249337.png)

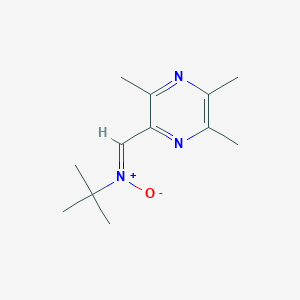
![3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8249366.png)
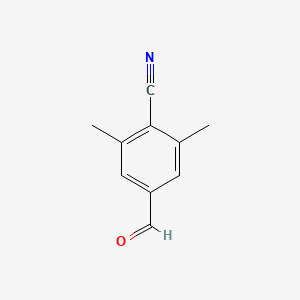
![[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea](/img/structure/B8249381.png)
![(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B8249386.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl-](/img/structure/B8249388.png)
